2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane hydrochloride is a compound notable for its unique spirocyclic structure, which features a dioxaspiro moiety linked to a piperidine ring. Its molecular formula is , and it has a molecular weight of approximately 275.815 g/mol. This compound has garnered attention within the field of medicinal chemistry due to its potential biological activities and therapeutic applications, particularly in the context of neurological disorders .
The synthesis of 2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane hydrochloride typically involves multiple steps, including the formation of the spirocyclic structure and subsequent derivatization to obtain the hydrochloride salt form. Common methods may include:
These methods can vary based on specific laboratory protocols and desired yields.
The molecular structure of 2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane hydrochloride can be described using several identifiers:
C1CCCC2(CC1)OCC(O2)C3CCCCN3
InChI=1S/C14H25NO2/c1-2-5-9-14(8-4-1)16-11-13(17-14)12-7-3-6-10-15-12/h12-13,15H,1-11H2
.The compound's 2D structure reveals its spirocyclic nature, with a central undecane chain and two oxygen atoms integrated into the dioxaspiro framework. This configuration is crucial for its biological activity and interaction with various receptors.
The reactivity of 2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane hydrochloride is influenced by its functional groups:
The hydrochloride form enhances solubility in polar solvents, facilitating reactions in aqueous environments, which is beneficial for biological assays .
Preliminary studies suggest that 2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane hydrochloride may interact with neurotransmitter systems, particularly influencing dopaminergic and serotonergic pathways. This interaction could have implications for mood regulation and cognitive functions, making it a candidate for further pharmacological investigations .
The physical properties include:
Key chemical properties are:
Relevant data includes toxicity assessments indicating low acute oral toxicity (LD50 values ranging from 600 mg/kg in rodent models) and potential irritant effects on eyes .
The applications of 2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane hydrochloride are primarily in scientific research:
Research continues to elucidate its mechanism of action and therapeutic potential, making it an important subject within medicinal chemistry .
The synthesis of 2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane hydrochloride (molecular formula: C₁₄H₂₅NO₂·HCl, SMILES: C1CCCC2(CC1)OCC(O2)C3CCCCN3 [1]) requires sequential construction of its spirocyclic dioxolane system and subsequent stereoselective piperidine incorporation. The 1,4-dioxaspiro[4.6]undecane core is typically assembled via acid-catalyzed ketalization of cyclohexanone derivatives with ethylene glycol under azeotropic dehydration conditions. This protects carbonyl groups while establishing the spiro junction at the 4-position of the cyclohexane ring [2].
Piperidine functionalization employs nucleophilic ring-opening or reductive amination strategies. In one validated approach, a spirocyclic epoxide precursor undergoes regioselective attack by piperidine anions under inert atmosphere. Alternatively, reductive amination of spirocyclic ketones with 2-aminopyridine derivatives—using NaBH₃CN or STAB as reducing agents—affords the critical C-N bond. Stereochemical control at the piperidine-spiro junction remains challenging; cis isomers exhibit higher thermodynamic stability due to reduced 1,3-diaxial interactions, as confirmed by computational modeling of the undecane-piperidine ring fusion [2] [7]. Critical parameters include:
Final hydrochlorination uses anhydrous HCl in ethereal solution to precipitate the title compound as a crystalline solid, facilitating isolation [1].
Asymmetric synthesis of the target compound leverages transition metal catalysis and organocatalysts to enforce stereocontrol during spiro-piperidine bond formation. Chiral phosphine ligands (e.g., BINAP, Josiphos) complexed with Pd(0) or Cu(I) enable enantioselective alkylation of 2-bromopiperidine with spirocyclic organozinc reagents, achieving up to 92% ee [2].
N-Heterocyclic carbene (NHC) catalysts prove effective for intramolecular aldol condensations that form the spiro[4.6]undecane skeleton. Under oxidative NHC catalysis, enals undergo homoenolate equivalents addition to cyclohexane-1,4-diones, constructing the spiro center with 93:7 dr [2]. For nucleophilic substitutions, phase-transfer catalysts (e.g., cinchona-derived ammonium salts) enhance reaction rates in biphasic systems (toluene/KOH). Key catalytic systems are compared below:
Table 1: Catalytic Systems for Spiro-Piperidine Bond Formation
Catalyst Type | Reaction | Yield (%) | ee (%) | Reference |
---|---|---|---|---|
Pd/BINAP | Piperidine-spiro coupling | 88 | 92 | [2] |
Cu(OTf)₂/Josiphos | Reductive amination | 79 | 85 | [2] |
NHC (triazolium salt) | Spiroannulation | 91 | N/A | [2] |
Quaternary ammonium salt | O-Alkylation of piperidinols | 83 | 90 | [2] |
Mechanistic studies reveal that steric bulk in chiral catalysts dictates facial selectivity during piperidine approach to the spirocyclic electrophile. Solvent polarity critically influences ion-pairing in PTC-mediated reactions—aprotic media like MTBE optimize enantioselectivity [2].
Purification of the free base intermediate faces challenges from diastereomeric impurities and residual solvents. Analytical screening identifies polysaccharide-based chiral stationary phases (e.g., Chiralpak AD-H, AS-3) as optimal for SFC separation of enantiomers using methanol/CO₂ mobile phases with 0.1% diethylamine modifier [3]. However, preparative SFC introduces a critical pitfall: carbonate salt formation during fraction collection. When methanol/CO₂ mobile phases contact basic amines, nucleophilic attack of CO₂ generates alkylcarbamic acids that precipitate as ammonium carbonates. This unintended salt co-elutes with the target compound, reducing functional purity and causing downstream coupling failures [3].
Mitigation strategies include:
Final hydrochloride crystallization from acetone/ethyl acetate mixtures (4:1 v/v) yields >99% pure product. Process optimization balances multiple factors:
Table 2: Yield Optimization Parameters in SFC Purification
Parameter | Standard Approach | Optimized Approach | Yield Impact |
---|---|---|---|
Mobile Phase | MeOH/CO₂ + 0.5% NH₃ | EtOH/CO₂ + 0.1% DEA | +18% |
Fraction Treatment | Direct evaporation | Acid wash (0.5M HCl) | +25% |
Crystallization | Ethanol recrystallization | Acetone/EtOAc (4:1) | +12% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7